Glyoctamide

Description

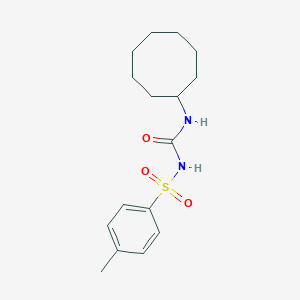

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-cyclooctyl-3-(4-methylphenyl)sulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3S/c1-13-9-11-15(12-10-13)22(20,21)18-16(19)17-14-7-5-3-2-4-6-8-14/h9-12,14H,2-8H2,1H3,(H2,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTOBSLUVJNOXGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046394 | |

| Record name | Glyoctamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1038-59-1 | |

| Record name | Glyoctamide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001038591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyoctamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYOCTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M5J13408Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action of Glyoctamide

Modulation of ATP-Sensitive Potassium Channels (KATP Channels) by Sulfonylureas, Including Glyoctamide

The primary mechanism of action for sulfonylureas is the modulation of ATP-sensitive potassium (KATP) channels in pancreatic β-cells. justintimemedicine.comwikipedia.org These channels are crucial in linking the cell's metabolic state to its electrical activity and subsequent insulin (B600854) secretion. fsu.edu KATP channels are complex structures composed of two main subunits: the pore-forming inwardly rectifying potassium channel subunit (Kir6.x) and the regulatory sulfonylurea receptor (SUR) subunit. fsu.eduelifesciences.org In pancreatic β-cells, the KATP channel is typically formed by Kir6.2 and SUR1 subunits. frontiersin.org

Under normal physiological conditions, KATP channels play a vital role in maintaining the resting membrane potential of the β-cell by allowing potassium ions to flow out of the cell. patsnap.com When blood glucose levels are low, the intracellular concentration of adenosine (B11128) triphosphate (ATP) is also low, and the KATP channels remain open. frontiersin.org

Sulfonylurea drugs, including presumably this compound, exert their effect by binding to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel. justintimemedicine.compatsnap.com This binding event is the initial step that triggers the cascade of events leading to insulin secretion. The SUR1 subunit has a high affinity for sulfonylurea compounds. elifesciences.org The binding of a sulfonylurea to SUR1 induces a conformational change in the KATP channel complex, leading to its closure. wikipedia.org This closure prevents the efflux of potassium ions from the β-cell. justintimemedicine.com

The closure of KATP channels by sulfonylureas leads to a significant alteration in the ion homeostasis of the pancreatic β-cell. The inhibition of potassium efflux causes the intracellular concentration of potassium ions to rise, leading to the depolarization of the cell membrane. wikipedia.org This change in membrane potential from its resting state triggers the opening of voltage-dependent calcium channels. nih.gov The opening of these channels facilitates a rapid influx of calcium ions from the extracellular space into the cytoplasm. nih.gov The resulting increase in intracellular calcium concentration is the direct trigger for the exocytosis of insulin-containing secretory granules. justintimemedicine.com

Interaction with Sulfonylurea Receptor 1 (SUR1) Subunit

Investigation of this compound's Role in Pancreatic Beta-Cell Physiological Responses

The physiological response of pancreatic β-cells to sulfonylureas is the culmination of the molecular events described above. The primary and most well-documented response is the stimulation of insulin secretion. wikipedia.org This action is independent of the ambient glucose levels, meaning that sulfonylureas can stimulate insulin release even when blood glucose is not elevated. justintimemedicine.com

By forcing the closure of KATP channels, sulfonylureas effectively bypass the cell's natural glucose-sensing mechanism, which normally relies on the intracellular ATP/ADP ratio to regulate channel activity. frontiersin.orgpatsnap.com This leads to a potent insulinotropic effect. Beyond this primary function, some evidence suggests that sulfonylureas may also have extrapancreatic effects, such as increasing insulin sensitivity in peripheral tissues like muscle and fat, and reducing glucose production by the liver, although these effects are generally considered to be minor compared to their direct action on β-cells. archivesofmedicalscience.com

Downstream Signaling Cascades Initiated by this compound's Target Engagement

The engagement of sulfonylureas with the SUR1 subunit initiates a well-defined downstream signaling cascade centered on ion channel activity and intracellular ion concentrations. The key steps are:

Membrane Depolarization: The initial event following KATP channel closure is the depolarization of the β-cell membrane. wikipedia.org

Calcium Influx: This depolarization activates voltage-gated calcium channels, leading to a significant increase in intracellular calcium. nih.gov

Insulin Granule Exocytosis: The elevated cytosolic calcium acts as the final signal for the fusion of insulin-containing vesicles with the cell membrane and the subsequent release of insulin into the bloodstream. frontiersin.org

Recent research on some sulfonylureas, like glibenclamide, has suggested potential involvement in other cellular processes, such as autophagy, through pathways like the AMPK pathway. nih.gov However, whether these findings apply to all sulfonylureas, including this compound, remains to be specifically investigated. Furthermore, the primary and therapeutically relevant downstream cascade is the one leading to insulin exocytosis.

Comparative Mechanistic Analyses with Other Sulfonylurea Agents

Different sulfonylurea agents exhibit variations in their pharmacokinetic and pharmacodynamic properties, which can influence their clinical profiles. These differences can arise from variations in their binding affinity to the SUR1 subunit, their duration of action, and their selectivity for pancreatic KATP channels over those in other tissues, such as the heart. archivesofmedicalscience.com

For instance, second-generation sulfonylureas like glibenclamide, glipizide, and gliclazide (B1671584) are more potent and generally have a longer duration of action than first-generation agents. nih.gov Gliclazide has been reported to have a lower secondary failure rate compared to glibenclamide and glipizide. nih.gov Some studies have also suggested that certain newer sulfonylureas, like gliclazide, may be more selective for pancreatic SUR1 over cardiovascular SUR2 receptors, potentially offering a better cardiovascular safety profile. archivesofmedicalscience.com

While these comparisons highlight the diversity within the sulfonylurea class, a direct comparative mechanistic analysis involving this compound is not available in the reviewed scientific literature. Therefore, its precise positioning within this spectrum concerning binding affinity, selectivity, and long-term efficacy remains to be elucidated through dedicated research.

Preclinical Investigations of Glyoctamide S Biological Activities and Therapeutic Potential

In Vitro Pharmacological Characterization in Cellular Systems

In the early stages of drug discovery, in vitro pharmacology plays a crucial role in characterizing the biological effects of a compound outside of a living organism. technologynetworks.com These studies are fundamental for understanding a drug candidate's mechanism of action, potency, and potential for adverse effects before advancing to more complex in vivo models. technologynetworks.compistoiaalliance.org For Glyoctamide, a substance with potential therapeutic applications, in vitro studies in cellular systems are the first step in delineating its pharmacological profile. ontosight.aigoogle.com

The primary objectives of in vitro pharmacological characterization include determining the compound's interaction with its intended molecular target, such as receptors or enzymes, and assessing its functional consequences, which could be agonistic, antagonistic, stimulatory, or inhibitory. europa.eu Techniques like receptor binding assays and enzyme inhibition assays are employed to quantify these interactions. europa.eu Establishing a dose-response curve is essential to understand the relationship between the concentration of this compound and its pharmacological effect. europa.eu

Furthermore, in vitro systems using human-derived cells can provide valuable insights into how the compound might behave in humans, helping to bridge the translational gap between animal models and clinical trials. europa.eu These cellular assays can help in evaluating the selectivity and specificity of this compound, which are critical parameters for its potential therapeutic use. europa.eu While a positive response in human cells in vitro does not guarantee similar efficacy in vivo, it provides a strong rationale for further investigation. europa.eu

The Tox21 program, which screens a vast library of compounds, has provided data on the inhibitory effects of various chemicals on cytochrome P450 (CYP) enzymes. mdpi.com These enzymes are crucial for drug metabolism, and their inhibition can lead to drug-drug interactions. mdpi.com Screening this compound against a panel of CYP enzymes would be a standard component of its in vitro pharmacological workup to assess its potential for such interactions. mdpi.com

Preclinical In Vivo Studies of this compound in Metabolic Models

Following promising in vitro data, preclinical in vivo studies in animal models of metabolic diseases are conducted to evaluate the therapeutic potential of a compound in a complex physiological system. criver.com These studies are designed to assess the efficacy and mechanism of action of the drug candidate in a living organism, providing crucial information for its potential clinical application. criver.com For this compound, which has been associated with blood glucose regulation, studies in metabolic models are particularly relevant. google.comgoogleapis.com

Assessment of Insulin (B600854) Secretion Stimulation in Animal Models

A key mechanism for managing type 2 diabetes is the stimulation of insulin release from pancreatic β-cells. nih.gov Animal models are instrumental in assessing the potential of new compounds to act as insulin secretagogues. nih.gov Various animal models of diabetes, both chemically induced and genetic, are available to study the effects of potential new therapies. nih.govfrontiersin.org For instance, streptozotocin (B1681764) (STZ) is a chemical commonly used to induce diabetes in rodents by destroying pancreatic β-cells, creating a model of type 1 diabetes. researchgate.net A combination of a high-fat diet and a low dose of STZ can be used to create an animal model that mimics the insulin resistance and subsequent β-cell dysfunction seen in type 2 diabetes. frontiersin.orgresearchgate.net

In these models, the effect of this compound on insulin secretion would be evaluated. This typically involves measuring plasma insulin levels following administration of the compound, often in the context of a glucose tolerance test. nih.gov An increase in insulin secretion in response to a glucose challenge would indicate that this compound has the potential to act as an insulin secretagogue. nih.gov The primary mechanism of action for existing insulin secretagogues, like sulphonylureas and meglitinides, is the closure of ATP-sensitive potassium channels in β-cells, leading to depolarization and insulin release. nih.gov Investigating whether this compound acts through a similar or novel mechanism would be a key aspect of these preclinical studies.

Impact on Glucose Homeostasis in Preclinical Disease Models

Maintaining glucose homeostasis is a complex process involving multiple organs and hormones, with the liver playing a central role in producing and taking up glucose as needed. nih.govplos.org Glucagon (B607659) and insulin are the primary hormones that regulate this balance. nih.govplos.org Preclinical disease models are essential for understanding how a new compound like this compound might impact this intricate system. frontiersin.org

The effect of a compound on glucose homeostasis can be assessed in various animal models of diabetes. nih.gov For example, the Zucker diabetic fatty (ZDF) rat is a genetic model of type 2 diabetes characterized by insulin resistance and obesity. nih.gov In such models, the administration of this compound would be followed by monitoring of blood glucose levels over time. frontiersin.org A reduction in hyperglycemia would suggest a beneficial effect on glucose homeostasis. frontiersin.org

Furthermore, studies can be designed to investigate the specific mechanisms by which this compound influences glucose levels. This could involve examining its effects on hepatic glucose production, peripheral glucose uptake, or the secretion of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which also play a role in glucose regulation. frontiersin.orgnih.gov The development of detailed kinetic models of human hepatic glucose metabolism can also aid in understanding the potential impact of a drug on this system. plos.org

Table 1: Key Preclinical Animal Models for Metabolic Research

| Model Type | Specific Model | Key Characteristics | Relevance | Citations |

|---|---|---|---|---|

| Chemically-Induced | Streptozotocin (STZ)-induced diabetes | Destruction of pancreatic β-cells, leading to insulin deficiency. | Model for type 1 diabetes and for assessing β-cell protective or regenerative effects. | researchgate.net |

| Chemically-Induced | High-Fat Diet (HFD)/STZ-induced diabetes | Induces insulin resistance followed by β-cell dysfunction. | Mimics the progression of type 2 diabetes. | frontiersin.orgresearchgate.net |

| Genetic | Zucker Diabetic Fatty (ZDF) Rat | Obesity, insulin resistance, and eventual β-cell failure due to a leptin receptor mutation. | Model for type 2 diabetes and its complications. | nih.gov |

| Genetic | Akita Mouse | Spontaneous mutation in the insulin gene leading to misfolded insulin and β-cell death. | Model for type 1 diabetes with some features of diabetic complications. | frontiersin.org |

Neuroprotective Effects of this compound in Ischemic Preclinical Models

Beyond its potential metabolic effects, there is growing interest in the neuroprotective properties of various compounds, including those initially developed for other indications. frontiersin.org Ischemic stroke, a leading cause of death and disability, occurs when blood flow to the brain is interrupted, leading to neuronal cell death. nih.gov Preclinical models of ischemia are crucial for evaluating the potential of drugs to protect the brain from this type of injury. nih.gov

Mechanistic Basis of Neuroprotection

The mechanisms underlying neuroprotection are multifaceted and can involve targeting various pathways implicated in ischemic cell death. These include reducing excitotoxicity, oxidative stress, inflammation, and apoptosis. mdpi.comfrontiersin.org For instance, some neuroprotective agents work by modulating the activity of glutamate (B1630785) receptors to prevent the excessive influx of calcium that triggers cell death. plos.org Others may enhance the expression of endogenous antioxidant enzymes or neurotrophic factors that promote cell survival. frontiersin.org

In vitro studies using neuronal cell cultures subjected to oxygen-glucose deprivation (OGD), a model that mimics ischemic conditions, can provide initial insights into the neuroprotective mechanisms of a compound. frontiersin.org These studies can assess the compound's ability to prevent cell death and can be used to investigate its effects on specific signaling pathways, such as the PI3K/Akt and MEK/ERK pathways, which are known to be involved in cell survival. mdpi.com The potential of this compound to modulate these or other neuroprotective pathways would be a key area of investigation.

Evaluation in Validated In Vivo Models of Ischemia

To confirm the neuroprotective potential of a compound observed in vitro, it is essential to evaluate it in validated in vivo models of ischemia. nih.gov The most common animal model for focal cerebral ischemia is the middle cerebral artery occlusion (MCAO) model in rodents. nih.gov This model involves temporarily or permanently blocking the middle cerebral artery, which supplies blood to a large portion of the brain, thereby mimicking a human stroke. nih.gov

Following the induction of ischemia, the efficacy of this compound would be assessed by measuring the infarct volume (the area of dead tissue) and by evaluating neurological deficits in the animals. frontiersin.orgnih.gov A reduction in infarct size and an improvement in neurological function would provide strong evidence for its neuroprotective effects. frontiersin.orgnih.gov Further studies could also investigate the impact of the compound on post-ischemic inflammation, blood-brain barrier integrity, and neurogenesis. mdpi.comfrontiersin.org

Table 2: Investigated Mechanisms in Preclinical Neuroprotection Studies

| Mechanism | Description | Example Therapeutic Target | Citations |

|---|---|---|---|

| Anti-Excitotoxicity | Reducing neuronal damage caused by excessive stimulation by neurotransmitters like glutamate. | NMDA receptor antagonists | plos.org |

| Anti-Oxidative Stress | Counteracting the damaging effects of reactive oxygen species produced during ischemia. | Nrf2 pathway activators | frontiersin.org |

| Anti-Inflammatory | Suppressing the inflammatory response that contributes to secondary brain injury. | Inhibitors of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) | frontiersin.org |

| Anti-Apoptotic | Inhibiting programmed cell death pathways that are activated by ischemic injury. | Modulators of the Bcl-2 family of proteins | plos.org |

Evaluation of this compound's Role in Other Preclinical Biological Pathways

Detailed, publicly available research findings on the specific roles of this compound in various preclinical biological pathways are limited. The exact mechanism of action for this compound is not widely documented in the available scientific literature. ontosight.ai However, based on its classification and information on structurally similar compounds, potential areas of biological activity can be inferred.

Research on compounds with structures comparable to this compound suggests potential applications in fields such as neurology, cardiology, and oncology. ontosight.ai Studies on these related molecules have shown promise in preclinical trials, exploring their capacity as enzyme inhibitors or as potential agents against cancer. ontosight.ai

This compound has been listed alongside other hypoglycemic agents, which suggests a potential interaction with metabolic pathways. figshare.comnih.govwho.int Specifically, it is mentioned in the context of sulfonylureas, a class of drugs known to act on pathways related to glucose metabolism and insulin secretion. figshare.comnih.gov While this points to a likely role in metabolic regulation, specific preclinical data detailing this compound's effects on these pathways, such as glycolysis or cellular signaling cascades, are not available in the public domain. ontosight.ainih.gov

Further research is required to fully understand the therapeutic potential and the precise biological pathways modulated by this compound. ontosight.ai

Data on Related Compound Classes

While specific data tables for this compound's activity in various biological pathways are not available, the following table provides an example of the types of preclinical investigations conducted on related classes of compounds, such as other hypoglycemic agents or enzyme inhibitors. This is for illustrative purposes only and does not represent data for this compound.

Table 1: Illustrative Preclinical Data for Compound Classes Related to this compound

| Biological Pathway | Preclinical Model | Observed Effect of Related Compounds |

|---|---|---|

| Glucose Metabolism | In vitro pancreatic beta-cell lines | Modulation of insulin secretion pathways |

| Enzyme Activity | Purified enzyme assays | Inhibition of specific metabolic enzymes |

| Cellular Signaling | Cancer cell lines | Alteration of proliferation and survival signals |

Metabolic Pathways and Enzyme Interactions of Glyoctamide in Preclinical Systems

Cytochrome P450 (CYP) Enzyme Inhibition by Glyoctamide

The interaction of new chemical entities with cytochrome P450 (CYP) enzymes is a critical aspect of preclinical drug development, as it can predict potential drug-drug interactions. core.ac.ukevotec.com Research involving large-scale screening of chemical libraries has provided some initial insights into the inhibitory profile of this compound against various CYP isoforms.

Specificity of CYP2C19-Selective Inhibition

Broader Spectrum of CYP Enzyme Interaction Profiles

While initial screenings point towards CYP2C19 selectivity, a comprehensive understanding requires evaluating this compound against a panel of key drug-metabolizing CYP enzymes. mdpi.comnih.gov These enzymes, primarily from the CYP1, 2, and 3 families, are responsible for the metabolism of approximately 80% of all clinically approved drugs. mdpi.com A broad interaction profile helps to create a complete picture of a compound's potential for drug-drug interactions. wikipedia.org Without specific inhibitory concentration data for this compound across a range of CYP enzymes, a definitive and broad interaction profile cannot be constructed.

Interactive Data Table: Hypothetical CYP450 Inhibition Profile for this compound

This table is for illustrative purposes only, as specific public data for this compound is unavailable. Values would be populated from experimental findings.

| CYP Isoform | Inhibition (IC50, µM) | Selectivity vs. CYP2C19 |

| CYP1A2 | Data | Data |

| CYP2B6 | Data | Data |

| CYP2C8 | Data | Data |

| CYP2C9 | Data | Data |

| CYP2C19 | Data | N/A |

| CYP2D6 | Data | Data |

| CYP3A4 | Data | Data |

Identification and Characterization of this compound Metabolites in Preclinical Models

The identification of metabolites is a cornerstone of preclinical development, providing insight into the biotransformation pathways of a drug candidate. mdpi.comnih.gov This process involves exposing the compound to various in vitro and in vivo systems, such as liver microsomes, hepatocytes, and animal models (e.g., rats, mice), followed by analysis to identify the structures of the resulting metabolites. mdpi.comfrontiersin.org For this compound, specific information on its metabolites in preclinical models is not publicly documented. Generally, such studies would aim to determine if metabolites are active, inactive, or potentially reactive. srce.hr

Assessment of Metabolic Stability in In Vitro and In Vivo Preclinical Systems

Metabolic stability assays are crucial for predicting a drug's pharmacokinetic properties, such as its half-life and clearance. srce.hrrsc.org These studies are typically conducted in early drug discovery using in vitro models like human liver microsomes (HLM) and hepatocytes from various species. data.govevotec.com Key parameters determined are the in vitro half-life (t½) and intrinsic clearance (CLint). srce.hranimbiosci.org There is no publicly available data on the metabolic stability of this compound in these systems. Such data would be essential to predict its behavior in humans and to select appropriate animal models for further preclinical testing. srce.hranimbiosci.org

Interactive Data Table: Hypothetical Metabolic Stability of this compound

This table is for illustrative purposes only, as specific public data for this compound is unavailable. Values would be populated from experimental findings.

| Preclinical System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human Liver Microsomes | Data | Data |

| Rat Liver Microsomes | Data | Data |

| Mouse Liver Microsomes | Data | Data |

| Dog Liver Microsomes | Data | Data |

| Human Hepatocytes | Data | Data |

| Rat Hepatocytes | Data | Data |

Implications of Metabolic Interactions for Preclinical Drug Development Research

The metabolic profile of a drug candidate like this compound has significant implications for its development trajectory. wikipedia.org The potential for CYP2C19 inhibition suggests a risk of drug-drug interactions with other medications metabolized by this enzyme, which would require careful consideration in clinical trial design. nih.gov A thorough understanding of a compound's metabolic stability is vital, as high metabolic instability can lead to poor bioavailability and the need for frequent dosing, while very high stability might lead to drug accumulation and potential toxicity. srce.hr The identification of metabolites is equally critical; the presence of pharmacologically active or reactive metabolites would necessitate further safety and efficacy testing of these new chemical entities. mdpi.com Ultimately, a comprehensive metabolic and enzyme interaction profile is indispensable for a successful transition from preclinical research to clinical trials. biobide.comppd.com

Computational and Structural Biology Studies of Glyoctamide

Molecular Modeling and Docking Simulations for Target Binding Affinity

A thorough search of scientific literature yielded no specific studies on the molecular modeling and docking simulations of Glyoctamide to determine its binding affinity for any biological target. While in-silico methods are valuable for such evaluations, there is no evidence of their application to this compound in published research. mdpi.com

Structure-Activity Relationship (SAR) Analysis of this compound and Its Analogues

Information regarding the structure-activity relationship (SAR) of this compound and its analogues is not available in the reviewed literature. SAR studies are fundamental in medicinal chemistry for optimizing lead compounds.

Identification of Key Pharmacophore Features

No research could be found that identifies the key pharmacophore features of this compound. Pharmacophore modeling is a crucial step in understanding the essential molecular features required for biological activity.

Rational Design of this compound Derivatives based on SAR

In the absence of SAR data, there are no published reports on the rational design of this compound derivatives. Such studies would depend on a foundational understanding of its structure-activity relationships. mpdkrc.edu.inresearch-solution.com

In Silico Screening for Novel this compound-like Chemical Entities

There is no information available on the use of in silico screening methods to identify novel chemical entities with structural or functional similarities to this compound. Virtual screening is a powerful tool for discovering new lead compounds, but its application to this compound has not been documented in the literature.

Conformational Analysis and Molecular Dynamics Simulations of this compound-Receptor Complexes

No studies were found that detail the conformational analysis or molecular dynamics simulations of this compound when bound to a receptor. These computational techniques provide insight into the dynamic nature of drug-receptor interactions, but such investigations for this compound have not been published.

Advanced Research Applications and Methodological Considerations for Glyoctamide

Inclusion of Glyoctamide in High-Throughput Screening (HTS) Libraries for Biological Activity Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid assessment of thousands to millions of compounds for their activity against a specific biological target or cellular phenotype. chemicalbook.comgoogle.com This automated, miniaturized assay approach is a primary method for identifying "hits"—compounds that show desired activity and serve as starting points for further development. chemicalbook.com The success of an HTS campaign is heavily dependent on the quality and diversity of the compound libraries being screened. mdpi.com

Compound libraries are curated collections of molecules that can range from broad, diversity-oriented collections to more focused sets designed to interact with specific target families. mdpi.comontosight.ai this compound has been included in large-scale screening collections, such as the Tox21 compound library, where it was assessed for potential inhibitory effects against cytochrome P450 enzymes, which are crucial for drug metabolism. google.com

The inclusion of a compound like this compound in various HTS libraries allows for the systematic exploration of its biological activities beyond its known pharmacology. Depending on the research objective, this compound could be placed in several types of libraries:

Diverse Screening Collections: These libraries contain a wide range of chemical scaffolds and are used to explore a broad chemical space to find novel hits for new targets. chemicalbook.inmdpi.com

Known Bioactives Libraries: These collections consist of compounds with established pharmacological activities. chemicalbook.in Including this compound would allow for drug repurposing screens, where it could be tested against new targets to identify previously unknown therapeutic applications.

Focused Libraries: These are designed to target specific protein families, such as G-protein-coupled receptors (GPCRs), kinases, or ion channels. ontosight.ai As a sulfonylurea, which is known to interact with ion channels (specifically, the SUR subunit of KATP channels), this compound would be a logical component of libraries focused on ion channel modulators.

Toxicity and ADME Libraries: As demonstrated by its inclusion in the Tox21 library, compounds are often screened to profile their potential toxicity or their effects on absorption, distribution, metabolism, and excretion (ADME) properties early in the research phase. google.com

Table 1: Representative Types of High-Throughput Screening (HTS) Libraries

| Library Type | Description | Potential Application for this compound |

|---|---|---|

| Diversity-Oriented Libraries | Contain a vast collection of structurally diverse molecules to cover a broad chemical space. mdpi.com | Discovery of entirely new biological activities or mechanisms of action unrelated to its known antidiabetic function. |

| Known Bioactive Libraries | Comprised of compounds with well-documented pharmacological activities, including approved drugs and clinical candidates. chemicalbook.in | Systematic screening for drug repurposing opportunities (e.g., in oncology, neurology). justia.com |

| Focused Libraries | Enriched with compounds hypothesized to be active against a specific class of biological targets (e.g., kinases, ion channels). ontosight.ai | Investigation of activity against related or unrelated ion channels, GPCRs, or other targets relevant to metabolic disease. |

| Fragment Libraries | Contain small, low-molecular-weight molecules ("fragments") for use in fragment-based drug discovery (FBDD). mdpi.com | While this compound itself is not a fragment, its core scaffolds could inform the design of fragments for related libraries. |

| Toxicity/ADME Libraries | Used to assess potential liabilities of compounds, such as cytotoxicity or inhibition of metabolic enzymes like cytochrome P450s. google.com | Early-stage profiling to understand potential off-target effects or drug-drug interaction liabilities. |

Integration of this compound into Multi-Functional Ionic Liquid Compositions for Pharmaceutical Research Applications

Ionic liquids (ILs) are salts that are liquid at temperatures below 100°C and are composed entirely of ions. drugbank.com In pharmaceutical research, a novel strategy involves using an active pharmaceutical ingredient (API) as one of the ions in the salt, creating an "API-IL". This approach can fundamentally alter the physicochemical properties of the parent API, offering a way to overcome common research and development challenges such as poor solubility and solid-state instability (polymorphism). The vast number of potential ion combinations allows for the design of ILs with tunable properties.

For a compound like this compound, which belongs to the sulfonylurea class, issues such as low aqueous solubility can complicate in vitro studies by hindering the preparation of stock solutions and affecting the accuracy of bioassay results. Converting this compound into an ionic liquid by pairing it with a suitable counter-ion could significantly enhance its solubility. Furthermore, polymorphism—the ability of a solid to exist in multiple crystalline forms—can affect a compound's dissolution rate and bioavailability, leading to inconsistent results in preclinical studies. Formulating this compound as a liquid salt eliminates the issue of crystalline polymorphism entirely.

Table 2: Potential Influence of Ionic Liquid Formulation on this compound Properties for Research

| Property | Challenge with Crystalline API | Potential Advantage of API-IL Formulation |

|---|---|---|

| Solubility | Poorly soluble compounds can lead to difficulties in formulation for in vitro and in vivo studies. | Enhanced solubility in aqueous or organic media, facilitating easier handling and more reliable concentration measurements in assays. |

| Physical Stability | Crystalline APIs can exist in multiple polymorphic forms, each with different physical properties, leading to variability in research data. | As a liquid, the API-IL form is amorphous and not subject to polymorphism, ensuring physical homogeneity and consistency between batches. |

| Bioavailability | Low solubility can limit the absorption and bioavailability of a compound in preclinical animal studies. | Improved solubility and tailored lipophilicity can enhance permeation across biological membranes, potentially improving exposure in in vivo models. |

| Functionality | The counter-ion in a traditional salt form is often chosen for stability and is typically inert. | The counter-ion can be chosen to add a second, complementary biological activity or function (e.g., antimicrobial, permeation enhancing). |

The sheer number of possible cation-anion combinations makes the experimental screening of all potential ionic liquids for a specific API impractical. antibodysociety.org Computational chemistry and machine learning provide powerful tools for the rational design and in silico screening of API-ILs. Methods such as the Conductor-like Screening Model for Real Solvents (COSMO-RS) and molecular dynamics (MD) simulations can predict key thermodynamic properties, including solubility and miscibility, before any synthesis is attempted. antibodysociety.org

For this compound, these computational approaches could be employed to:

Screen Counter-Ions: A virtual library of pharmaceutically acceptable counter-ions could be screened to predict which ones would form a stable ionic liquid with this compound below a target temperature.

Predict Properties: Key properties such as solubility in water and other solvents, viscosity, and thermal stability could be calculated for promising this compound-IL candidates.

Understand Interactions: Molecular dynamics simulations can provide insight into the molecular-level interactions between the this compound ion, its counter-ion, and solvent molecules, helping to explain the observed macroscopic properties.

This computational pre-screening narrows down the list of candidate ILs to a manageable number for targeted synthesis and experimental validation, accelerating the development of novel formulations for research purposes. antibodysociety.org

Influence on Active Pharmaceutical Ingredient Properties for Research Purposes

Methodological Advancements in this compound Preclinical Research Techniques

Preclinical research is undergoing a significant transformation, driven by the need for more human-relevant data and ethical considerations regarding animal testing. This has led to the development and adoption of New Approach Methodologies (NAMs), which include advanced in vitro and in silico models. justia.com The investigation of this compound's biological effects can be significantly enhanced by leveraging these modern techniques.

Instead of relying solely on traditional animal models, the preclinical study of this compound could incorporate:

Organ-on-a-Chip Systems: Microfluidic devices containing living human cells to recapitulate the physiology of an organ, such as a liver-on-a-chip or pancreas-on-a-chip. justia.com These models could be used to study this compound's metabolism, efficacy, and potential toxicity on human tissues in a dynamic, controlled environment.

3D Cell Cultures and Organoids: These models provide a more physiologically relevant context than traditional 2D cell cultures by allowing cells to interact in three dimensions. Pancreatic islet organoids, for example, could be used to study the direct effects of this compound on insulin (B600854) and glucagon (B607659) secretion with greater accuracy.

In Silico Modeling: Computational models can predict a drug's pharmacokinetics, pharmacodynamics, and potential off-target interactions. These models can help refine study designs and generate new hypotheses for experimental testing.

Systematic Reviews of Preclinical Studies: This methodological approach involves systematically gathering and synthesizing all existing preclinical evidence on a topic to assess its quality, identify knowledge gaps, and improve the translatability of findings to humans. google.com A systematic review of sulfonylureas, including data on this compound, could prevent unnecessary duplication of experiments and guide future research.

Future Directions and Emerging Research Avenues for this compound Investigations

The convergence of advanced screening, formulation, and preclinical testing methodologies opens up several promising future research directions for this compound. The goal is to move beyond its established profile and explore its full potential.

Emerging avenues for investigation include:

Drug Repurposing via HTS: Leveraging its inclusion in bioactive compound libraries, this compound can be systematically screened against hundreds of biological targets to identify novel therapeutic indications in areas such as oncology, inflammation, or neurodegenerative disease. chemicalbook.comjustia.com

AI- and Machine Learning-Driven Discovery: Artificial intelligence can be used to analyze large datasets from HTS campaigns or to build predictive models based on this compound's chemical structure to hypothesize new biological activities. These predictions can then be validated experimentally.

Development of Novel Research Formulations: Future work could focus on synthesizing and characterizing this compound-based ionic liquids designed for specific research applications, such as enhanced cell permeability for in vitro mechanism-of-action studies or improved stability for long-term experiments.

Mechanistic Studies with NAMs: Utilizing advanced in vitro models like organoids and organ-on-a-chip systems to dissect the molecular mechanisms of this compound's known and newly discovered biological effects in a human-relevant context. justia.com This could reveal novel pathways or off-target effects not observable in traditional models.

Integrated Preclinical Investigation: Combining data from in silico predictions, HTS, and advanced in vitro models to build a comprehensive biological profile of this compound. This integrated approach can lead to more robust, translatable data and inform decisions for further research more effectively.

Q & A

Q. What experimental models are recommended for preclinical evaluation of Glyoctamide’s hypoglycemic efficacy?

Preclinical studies should use validated in vivo models (e.g., streptozotocin-induced diabetic rodents) to assess glucose-lowering effects, coupled with in vitro assays (e.g., pancreatic β-cell insulin secretion assays). Ensure dose ranges align with pharmacokinetic (PK) parameters like bioavailability. Longitudinal studies require monitoring of body weight, blood glucose, and insulin sensitivity at defined intervals (e.g., weekly for 4–8 weeks) .

Table 1: Standard Preclinical Models for this compound Efficacy

| Model Type | Endpoints Measured | Duration | Key Considerations |

|---|---|---|---|

| Diabetic Rodents | Fasting glucose, HbA1c | 4–8 weeks | Streptozotocin dosing consistency |

| Isolated β-cells | Insulin secretion rate | 24–48 hrs | Glucose concentration gradient |

| Ex vivo liver slices | Glycogen synthesis metrics | 6–12 hrs | Tissue viability controls |

Q. Which analytical techniques ensure accurate characterization of this compound’s purity and stability?

High-performance liquid chromatography (HPLC) with UV detection (λ = 230–260 nm) is standard for purity analysis. Stability studies under accelerated conditions (40°C/75% RH) should employ mass spectrometry (MS) to detect degradation products. For crystallinity assessment, X-ray diffraction (XRD) paired with differential scanning calorimetry (DSC) is critical .

Q. How should researchers design dose-response studies to establish this compound’s therapeutic window?

Use a logarithmic dose range (e.g., 0.1–100 mg/kg) in animal models, with endpoints like EC50 (half-maximal effective dose) and TD50 (toxic dose). Apply nonlinear regression models (e.g., sigmoidal Emax) to analyze efficacy-toxicity relationships. Include positive controls (e.g., glibenclamide) and account for inter-species metabolic differences .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported hepatotoxicity of this compound across studies?

Contradictions may arise from variations in species-specific metabolism or dosing regimens. Conduct a meta-analysis stratified by model (e.g., rats vs. mice), adjusting for covariates like hepatic enzyme biomarkers (ALT, AST) and exposure duration. Use subgroup analysis to identify confounding variables (e.g., diet, co-administered drugs) .

Table 2: Factors Contributing to Hepatotoxicity Discrepancies

| Factor | Impact on Toxicity | Mitigation Strategy |

|---|---|---|

| Species differences | Metabolic enzyme expression | Cross-species PK/PD modeling |

| Dosing frequency | Cumulative tissue exposure | Therapeutic drug monitoring (TDM) |

| Comorbidities | Altered drug clearance | Stratified cohort design |

Q. How can PICOT frameworks improve the rigor of comparative studies between this compound and newer sulfonylureas?

Apply PICOT (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses. Example:

Q. What statistical methods are optimal for analyzing this compound’s dose-response heterogeneity in diverse populations?

Mixed-effects models account for inter-individual variability (e.g., age, genetic polymorphisms). Bayesian hierarchical models are suitable for small sample sizes, incorporating prior PK data to estimate posterior distributions. Validate assumptions via residual plots and sensitivity analyses .

Q. How can in silico modeling predict this compound’s off-target interactions?

Molecular docking (e.g., AutoDock Vina) against off-target receptors (e.g., cardiac KATP channels) identifies binding affinities. Pair with molecular dynamics simulations (100 ns trajectories) to assess stability. Validate predictions using in vitro receptor-binding assays .

Q. What strategies validate the specificity of this compound’s mechanism of action in complex biological systems?

Use CRISPR/Cas9 knockout models (e.g., SUR1-deficient β-cells) to isolate target effects. Combine with RNA-seq to identify off-target transcriptional changes. Pharmacological antagonism (e.g., diazoxide for KATP channels) further confirms specificity .

Methodological Best Practices

- Data Contradictions: Iteratively revisit hypotheses using triangulation (e.g., combine metabolomics, histopathology, and PK data) to resolve inconsistencies .

- Ethical Compliance: Register clinical trials in primary registries (e.g., ClinicalTrials.gov ) and adhere to CONSORT guidelines for reporting .

- Reproducibility: Document experimental protocols with granular detail (e.g., solvent purity, centrifugation speed) to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.